molecular formula C23H27N5O3S B2825414 N-(2-ethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1189868-99-2

N-(2-ethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No. B2825414
CAS RN: 1189868-99-2
M. Wt: 453.56
InChI Key: RIWVEGFCUWNSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a useful research compound. Its molecular formula is C23H27N5O3S and its molecular weight is 453.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the capability to synthesize complex heterocyclic compounds that exhibit potent biological activities. For instance, an unexpected Dimroth rearrangement has been exploited to create annelated thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine cores, leading to derivatives with significant antitumor activities against a panel of 60 human tumor cell lines. The novel derivatives were designed by decorating the linear isomer thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidine, showing strong antiproliferative activity up to nanomolar concentration and low toxicity in vivo screenings (Lauria et al., 2013).

Antimicrobial and Anticancer Activities

The compound and its derivatives have been explored for antimicrobial and anticancer activities. For example, novel pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity, showing promising results against various bacterial strains (Abunada et al., 2008).

Antioxidant Properties

The compound's derivatives have also been examined for their antioxidant properties. A study revealed the synthesis of a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, which exhibited antibacterial activity against Gram-positive and Gram-negative microbial strains, alongside evaluating its antioxidant properties through various in vitro assays (Lahmidi et al., 2019).

Mechanistic Insights and Structural Transformations

Further studies have delved into the mechanisms underlying the synthesis and structural transformations of related compounds. For instance, the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction has been meticulously investigated, providing valuable insights into the reaction mechanisms and facilitating the synthesis of novel derivatives with potential biological activities (Lashmanova et al., 2019).

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3S/c1-4-31-18-8-6-5-7-16(18)13-24-20(29)10-9-19-25-26-23-27(14-15(2)3)22(30)21-17(28(19)23)11-12-32-21/h5-8,11-12,15H,4,9-10,13-14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWVEGFCUWNSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)CCC2=NN=C3N2C4=C(C(=O)N3CC(C)C)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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